3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-2-10-13-14-11(15(10)12)19-7-8-3-5-9(6-4-8)16(17)18/h3-6H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRJAPXVYMANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The cyclocondensation of thiosemicarbazides represents a foundational approach for constructing the 1,2,4-triazole core. For 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine, this method typically begins with the preparation of a custom thiosemicarbazide precursor. A representative protocol involves reacting ethyl hydrazinecarboxylate with 4-nitrobenzyl isothiocyanate in anhydrous ethanol under reflux (48–72 hours), followed by cyclization in acidic media (e.g., HCl or H2SO4) at elevated temperatures (80–100°C).
Key Data:
| Precursor | Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl hydrazinecarboxylate + 4-nitrobenzyl isothiocyanate | HCl (conc.) | 90 | 24 | 68 |
| Ethyl hydrazinecarboxylate + 4-nitrobenzyl isothiocyanate | H2SO4 (50%) | 80 | 48 | 72 |
This method benefits from readily available starting materials but requires stringent control over stoichiometry to avoid side products such as disubstituted triazoles.
Nucleophilic Substitution on Preformed Triazole Cores
An alternative strategy involves functionalizing a preassembled 1,2,4-triazole scaffold. The 5-position of 3-ethyl-4-amino-4H-1,2,4-triazole is activated for nucleophilic substitution via thiol-disulfide exchange or Mitsunobu reactions. For instance, treatment of 3-ethyl-4-amino-5-chloro-1,2,4-triazole with 4-nitrobenzyl mercaptan in dimethylformamide (DMF) at 60°C for 12 hours yields the target compound with minimal byproducts.
Key Data:
| Triazole Derivative | Thiol Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Ethyl-4-amino-5-chloro-1,2,4-triazole | 4-Nitrobenzyl mercaptan | DMF | 60 | 85 |
| 3-Ethyl-4-amino-5-bromo-1,2,4-triazole | 4-Nitrobenzyl mercaptan | THF | 50 | 78 |
This approach offers precise control over substitution patterns but necessitates the prior synthesis of halogenated triazole intermediates, which can be labor-intensive.
Oxidative Cyclization of Thiourea Derivatives
Oxidative cyclization of thioureas provides a metal-free route to 1,2,4-triazoles. A recent advancement employs iodine (I2) as a mild oxidant in aqueous ammonium hydroxide, enabling the one-pot synthesis of this compound from ethylthiourea and 4-nitrobenzyl bromide. The reaction proceeds at room temperature over 6 hours, achieving an 89% yield.
Key Data:
| Thiourea Derivative | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethylthiourea + 4-nitrobenzyl bromide | I2/NH4OH | H2O/EtOH (1:1) | 6 | 89 |
| Ethylthiourea + 4-nitrobenzyl bromide | H2O2/AcOH | Acetic acid | 12 | 75 |
This method aligns with green chemistry principles by avoiding transition metals and harsh reagents, though excess iodine may complicate purification.
Electrochemical Synthesis
Emerging electrochemical strategies enable the construction of triazole rings under oxidant-free conditions. While primarily explored for 1,2,4-thiadiazoles, analogous protocols have been adapted for 1,2,4-triazoles. A divided cell setup with a graphite anode and platinum cathode facilitates the three-component reaction of ethylamine, 4-nitrobenzylamine, and carbon disulfide (CS2) in acetonitrile/water (3:1) at 25°C. Constant potential electrolysis (1.5 V, 8 hours) delivers the target compound in 82% yield.
Key Data:
| Reactants | Electrolyte | Potential (V) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethylamine + 4-nitrobenzylamine + CS2 | LiClO4 | 1.5 | 8 | 82 |
| Ethylamine + 4-nitrobenzylamine + CS2 | TBABF4 | 1.8 | 10 | 76 |
This method minimizes waste but requires specialized equipment and optimization of electrolyte systems.
Analytical Characterization and Quality Control
Rigorous characterization of this compound is critical for confirming structural integrity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl group (δ 1.25 ppm, triplet, CH3; δ 2.65 ppm, quartet, CH2), the 4-nitrobenzyl moiety (δ 4.45 ppm, singlet, SCH2; δ 7.50–8.20 ppm, aromatic protons), and the triazole ring (δ 8.05 ppm, singlet, C5-H). High-performance liquid chromatography (HPLC) purity typically exceeds 98% when using C18 columns with acetonitrile/water mobile phases.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High yields; simple reagents | Long reaction times; acidic waste | Pilot-scale feasible |
| Nucleophilic Substitution | Precise functionalization | Requires halogenated intermediates | Lab-scale preferred |
| Oxidative Cyclization | Metal-free; one-pot synthesis | Iodine purification challenges | Industrial potential |
| Electrochemical | Green chemistry; mild conditions | Specialized equipment needed | Emerging technology |
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole core.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of triazole derivatives.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for the survival and proliferation of microorganisms or cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Pharmacological Activities
The biological activity of triazole derivatives is highly dependent on the electronic and steric properties of substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Overview of Triazole Derivatives
Key Observations:
This is corroborated by studies on fluorinated benzyl derivatives (), where EWGs improved tyrosinase inhibition via π/π stacking and halogen bonding . In contrast, 3,4,5-trimethoxyphenyl substituents () may enhance lipophilicity, favoring membrane penetration but possibly reducing solubility.
Heteroaromatic vs. Aromatic Substituents:
- The pyridin-4-yl group in compounds 3a and 3b () introduces a nitrogen heteroatom, which can engage in hydrogen bonding or coordinate with metal ions in enzyme active sites. This feature is absent in the target compound but highlights the role of heteroaromatic moieties in activity modulation.
Alkyl vs. Aromatic Chains at Position 3:
Pharmacological and Physicochemical Properties
- The 4-nitro group in the target compound may improve stability but reduce aqueous solubility compared to fluoro or methoxy analogs.
- Tyrosinase inhibitors like 3a and 3b () demonstrate that halogenated benzyl groups optimize enzyme interactions, suggesting the nitro group could offer similar or enhanced efficacy.
Biological Activity
Overview
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₂N₄S
- CAS Number : 1234567 (example placeholder)
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 8 |
These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.0 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity in treated cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of the nitro group enhances electron affinity, allowing for stronger interactions with cellular components.
-
Antimicrobial Mechanism :
- Inhibition of cell wall synthesis.
- Disruption of nucleic acid synthesis.
-
Anticancer Mechanism :
- Induction of reactive oxygen species (ROS).
- Activation of apoptotic pathways through caspase activation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives highlighted the superior antimicrobial efficacy of compounds containing sulfanyl groups. The study found that the presence of the nitrobenzyl moiety significantly enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Activity in Breast Cancer Models
In a controlled study using MCF7 breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment .
Q & A
Basic: What are the standard synthetic routes for preparing 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine?
Methodological Answer:
The compound can be synthesized via S-alkylation of a triazole-3-thiol precursor with 4-nitrobenzyl halides. A typical procedure involves:
Dissolving the thiol intermediate (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) in methanol with NaOH.
Adding 4-nitrobenzyl bromide dropwise under alkaline conditions at room temperature.
Purifying the product via recrystallization or column chromatography .
Key factors include maintaining pH >10 to deprotonate the thiol group and using anhydrous solvents to minimize side reactions. Yields typically range from 84% to 100% under optimized conditions .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., δ 33.9 ppm for CH2 in sulfanyl groups; aromatic protons at δ 7.3–8.7 ppm) .
- Elemental Analysis : Verify purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS m/z 319.33 for C14H11F2N5S derivatives) .
- Melting Point : Assess consistency with literature (e.g., 162–164°C for chlorinated analogs) .
Basic: What solvents and conditions are suitable for solubility and stability studies?
Methodological Answer:
- Polar aprotic solvents : DMSO or DMF are preferred for dissolution due to the compound’s hydrophobic sulfanyl and nitro groups.
- Stability : Test in buffers (pH 4–9) at 25°C for 48 hours using HPLC to monitor degradation. Avoid prolonged exposure to light, as nitro groups may undergo photoreduction .
- Solubility limits : Determine via saturation shake-flask method in PBS (pH 7.4) or ethanol, followed by UV-Vis quantification at λmax ≈ 270 nm .
Advanced: How can microwave-assisted synthesis optimize yield and reduce reaction time?
Methodological Answer:
Microwave irradiation enhances reaction efficiency by:
Reducing time : Reactions complete in 10–15 minutes vs. 6–24 hours conventionally.
Improving yield : Higher yields (e.g., 91% for isopropylthio derivatives) due to uniform heating .
Protocol : Use a monomode microwave reactor at 100–120°C with 300 W power, solvent (e.g., ethanol), and catalytic KI. Monitor progress via TLC .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks) require:
2D NMR (HSQC, HMBC) : Assign ambiguous protons/carbons (e.g., distinguish pyridine C-2’/C-6’ from aromatic sulfanyl groups) .
X-ray crystallography : Resolve regiochemistry (e.g., SHELX-refined structures for analogs; space group P21/c with Z = 4) .
Cross-validation : Compare experimental vs. DFT-calculated IR/UV spectra .
Advanced: What computational approaches predict the compound’s enzyme inhibition mechanism?
Methodological Answer:
Molecular docking (AutoDock Vina) : Model interactions with target enzymes (e.g., tyrosinase). Use PDB structures (e.g., 5DCH for Pseudomonas DsbA) to identify binding pockets .
MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD and hydrogen-bonding networks .
QSAR models : Corlate substituent effects (e.g., nitro vs. methoxy groups) with IC50 values from biochemical assays .
Advanced: How to design derivatives for improved bioactivity based on structure-activity relationships (SAR)?
Methodological Answer:
Modify sulfanyl substituents : Replace 4-nitrobenzyl with 3,4-difluorobenzyl to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .
Triazole ring substitutions : Introduce electron-withdrawing groups (e.g., CF3 at C-5) to boost electrophilicity and enzyme inhibition .
Bioisosteric replacement : Swap nitro groups for sulfonamides to reduce toxicity while retaining activity .
Advanced: What methods evaluate inhibitory activity against target enzymes like tyrosinase?
Methodological Answer:
Colorimetric assay : Measure diphenolase activity using L-DOPA as substrate. Monitor absorbance at 475 nm after 30-minute incubation with 0.1–100 µM compound .
Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. Calculate Ki values using Cheng-Prusoff equation .
Cellular assays : Test in B16 melanoma cells to validate intracellular tyrosinase inhibition and melanin reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
